3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid
Description
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid (C₁₀H₉NO₆, MW 239.18 g/mol) is a nitro-substituted cinnamic acid derivative. Its structure features a phenyl ring with hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups at positions 4, 3, and 5, respectively, attached to a propenoic acid chain. This compound is structurally related to ferulic acid but distinguished by the nitro group at position 5, which significantly alters its physicochemical and biological properties . Key physical properties include a density of 1.501 g/cm³, boiling point of 411.2°C, and logP of 1.93, indicating moderate lipophilicity .
Properties
CAS No. |
5438-42-6 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO6/c1-17-8-5-6(2-3-9(12)13)4-7(10(8)14)11(15)16/h2-5,14H,1H3,(H,12,13)/b3-2+ |
InChI Key |
PQFQIWNHGCVXIB-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The most prevalent method for synthesizing this compound involves a Knoevenagel condensation between a suitably substituted aromatic aldehyde and a malonic acid derivative, under basic conditions, followed by oxidative or hydrolytic modifications to introduce the hydroxyl and methoxy groups.
Step-by-step Procedure
-
- Aromatic aldehyde: 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, synthesized via nitration of 4-hydroxy-3-methoxybenzaldehyde.
- Malonic acid derivative: Ethyl or methyl malonate, depending on desired esterification.
-
- Dissolve the aromatic aldehyde (1.0 equivalent) and malonic acid derivative (1.2 equivalents) in ethanol or acetic acid.
- Add a catalytic amount of piperidine or pyridine as a base catalyst.
- Reflux the mixture at 80–100°C for 4–8 hours.
- Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
- Cool the reaction mixture.
- Acidify with dilute hydrochloric acid to precipitate the product.
- Filter, wash with cold ethanol, and dry under vacuum.
- Purify further via recrystallization from ethanol or ethyl acetate.
Reaction Conditions and Yield
| Parameter | Conditions | Typical Yield |
|---|---|---|
| Solvent | Ethanol or acetic acid | 75–85% |
| Catalyst | Piperidine or pyridine | - |
| Temperature | Reflux (80–100°C) | - |
| Reaction Time | 4–8 hours | - |
Hydrolysis and Functional Group Modification
Post-condensation, the ester groups are hydrolyzed to carboxylic acids:
-
- Dissolve the esterified intermediate in aqueous sodium hydroxide solution.
- Heat at 80–100°C for 2–4 hours.
- Acidify with dilute hydrochloric acid to precipitate the free acid.
- Filter and wash thoroughly.
Protection/Deprotection of Phenolic Hydroxyl
- Phenolic hydroxyl groups can be protected during synthesis using methylation (e.g., methyl iodide in the presence of potassium carbonate) to prevent side reactions.
- Deprotection is achieved via demethylation using boron tribromide or aluminum chloride.
Notes on Purity and Characterization
- Confirm structure via Nuclear Magnetic Resonance spectroscopy, observing characteristic olefinic proton signals (~6.2–7.5 ppm).
- Use High-Performance Liquid Chromatography to ensure purity (>95%).
Alternative Synthetic Strategy: Cross-Coupling Approaches
Recent advances include palladium-catalyzed Suzuki-Miyaura cross-coupling reactions:
- Preparation of Halogenated Precursors
- Synthesize 4-hydroxy-3-methoxy-5-nitrophenyl halides (bromides or iodides).
- Coupling with Vinyl Boronic Acids
- Under palladium catalysis, couple the halogenated aromatic with vinyl boronic acid derivatives.
- Followed by hydrolysis to yield the target acid.
This method offers regioselectivity and high yields, especially suitable for complex substitution patterns.
Industrial Scale Synthesis Considerations
- Reaction Optimization
- Continuous flow reactors are employed for better heat and mass transfer.
- Catalysts are optimized for turnover number and recyclability.
- Purification Techniques
- Crystallization from suitable solvents.
- Chromatography for high purity requirements.
- Environmental and Safety Aspects
- Use of greener solvents like ethanol.
- Minimization of nitration by employing milder nitrating agents.
Research Findings and Data Tables
| Methodology | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Knoevenagel condensation | Aromatic aldehyde + Malonic acid derivative | Reflux in ethanol with piperidine | 75–85 | Widely used, scalable |
| Hydrolysis | NaOH in water | 80–100°C, 2–4 hours | 80–90 | Converts esters to acids |
| Cross-coupling | Halogenated aromatic + Vinyl boronic acid | Pd catalyst, reflux | 85–90 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enal.
Reduction: Formation of 3-(4-Hydroxy-3-methoxy-5-aminophenyl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here is information on the applications of compounds related to "3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid":
Note: It's important to remember that the search results may not directly address the applications of the specific compound "3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid". Instead, they provide information on related compounds, their synthesis, and potential applications.
Related Compounds and Applications
- (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid : This compound is also known as (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylic acid .
- 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: It has been reported in Camellia reticulata, Angelica gigas, and other organisms . It is also known as 3-Methoxy-4-hydroxy-cinnamic acid .
Research on related compounds
- Antimicrobial Activity: Research suggests that derivatives of similar structures exhibit antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-cancer activity: N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, a related compound, displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 with percent growth inhibitions (PGIs) of 86.61, 85.26, and 75.99 .
Synthesis of Entacapone
- A new synthesis of Entacapone was achieved using similar demethylation on ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N .
Cosmetic/Pharmaceutical Applications
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The nitro group in the target compound increases logP (1.93) compared to ferulic acid (1.33), suggesting improved membrane permeability but reduced water solubility .
- Ferulic acid and caffeic acid exhibit fewer H-bond acceptors, reducing their crystalline complexity.
Research Implications
The nitro substitution in 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid offers a unique profile for drug development, particularly in antiparasitic therapies. However, its reduced antioxidant activity compared to ferulic or caffeic acids limits its use in oxidative stress mitigation. Future studies should explore its hydrogen-bonding patterns in crystal engineering and structure-activity relationships in medicinal contexts .
Biological Activity
3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid, a derivative of ferulic acid, has garnered attention due to its diverse biological activities. This compound, characterized by its nitro, hydroxy, and methoxy functional groups, exhibits significant potential in pharmaceutical and agricultural applications. This article explores its biological activity, mechanisms, synthesis methods, and relevant case studies.
- Molecular Formula : C10H9NO5
- Molecular Weight : Approximately 239.18 g/mol
- Appearance : Pale yellow solid
- Melting Point : 168°C to 172°C
Biological Activities
Research indicates that 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid possesses several notable biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Potential : Preliminary studies suggest that it may protect neuronal cells from damage associated with neurodegenerative diseases such as Parkinson's disease.
- Antimicrobial Activity : Exhibits antibacterial properties against certain pathogens.
The biological activity of this compound is primarily attributed to its structural features:
- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
- The hydroxy and methoxy groups facilitate hydrogen bonding with enzymes and receptors, modulating their activity.
Synthesis Methods
The synthesis of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid can be achieved through various methods:
-
Nitration of Ferulic Acid :
- Involves the use of concentrated nitric and sulfuric acids under controlled temperatures.
- This method introduces the nitro group into the aromatic ring.
-
Demethylation Process :
- Utilizes amine-mediated demethylation of precursors like 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide under mild conditions.
Study on Antioxidant Activity
A study investigated the antioxidant capacity of 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid using the DPPH assay. Results indicated an IC50 value significantly lower than that of standard antioxidants, suggesting its potential as a natural antioxidant in food preservation and therapeutic applications.
Neuroprotective Effects
Research published in a peer-reviewed journal demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The study highlighted its potential for developing neuroprotective drugs.
Comparative Analysis with Related Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid | High | Moderate | Significant |
| Ferulic Acid | Moderate | High | Low |
| Caffeic Acid | High | Moderate | Moderate |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(4-Hydroxy-3-methoxy-5-nitrophenyl)prop-2-enoic acid?
Answer: The compound is synthesized via Knoevenagel condensation between 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and malonic acid. Catalytic conditions (e.g., piperidine or pyridine in ethanol) at 80–100°C for 6–12 hours yield the α,β-unsaturated acid. Post-synthesis purification involves recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor nitro group stability using TLC and UV-Vis spectroscopy to avoid unintended reduction .
Advanced: How can conflicting NMR data arising from nitro group anisotropy be resolved?
Answer: Nitro groups induce deshielding and splitting patterns in adjacent protons. Use 2D NMR (HSQC, HMBC) to correlate protons with carbons, particularly for the aromatic ring and propenoic acid moiety. For example, HMBC correlations between the nitro group’s oxygen and C-5 confirm substitution patterns. X-ray crystallography (SHELXL refinement) resolves ambiguities by providing precise bond angles and electron density maps .
Basic: What analytical techniques are critical for confirming structural purity?
Answer:
- HPLC: C18 column, 0.1% formic acid in water/acetonitrile gradient (retention time ~12 min).
- IR Spectroscopy: Peaks at ~1680 cm⁻¹ (carboxylic acid C=O) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretch).
- Mass Spectrometry: ESI-MS in negative mode for [M−H]⁻ ion (expected m/z: 279.05).
Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .
Advanced: What strategies optimize stability in biological assays where nitro groups may degrade?
Answer:
- Anaerobic Conditions: Use gloveboxes or degassed buffers to prevent nitro-to-amine reduction.
- Antioxidants: Add 0.1 mM ascorbic acid to cell culture media.
- Pro-Drug Design: Mask the carboxylic acid as an ester to enhance membrane permeability, with intracellular esterase activation. Monitor degradation via LC-MS/MS over 24-hour incubations .
Basic: Which biological targets are commonly investigated for this compound?
Answer: Primary targets include:
- COX-2: Assess inhibition via ELISA (PGH₂ conversion to PGE₂, IC₅₀ determination).
- Tyrosine Kinases: Use ATP-Glo assays (e.g., EGFR kinase) with 10 µM–1 mM concentration ranges.
- Antimicrobial Activity: Test against S. aureus (MIC via broth microdilution) .
Advanced: How can computational modeling predict the nitro group’s role in protein binding?
Answer: Perform molecular docking (AutoDock Vina) with the nitro group’s partial charges parameterized using DFT (B3LYP/6-31G*). Analyze hydrogen-bonding interactions (e.g., with COX-2 Arg120) and steric effects using PyMOL. Compare binding free energies (ΔG) against analogs lacking nitro substituents .
Basic: What solvent systems are optimal for solubility studies?
Answer:
- Stock Solutions: 50 mM in DMSO (ensure <0.1% v/v in assays to avoid cytotoxicity).
- Aqueous Buffers: Phosphate buffer (pH 7.4) with 0.5% Tween-80 for concentrations up to 100 µM. Measure solubility via dynamic light scattering (DLS) for nanoparticle formation .
Advanced: How to differentiate regioisomers during synthesis of nitro-substituted analogs?
Answer: Use NOESY NMR to detect spatial proximity between the nitro group and methoxy/hydroxy protons. For example, a NOE correlation between H-2 (methoxy adjacent) and H-6 (nitro adjacent) confirms substitution at C-5. Alternative routes: Employ Suzuki coupling with regioselective boronic esters .
Basic: What safety protocols are advised for handling nitro-containing compounds?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of nitro compound dust.
- Waste Disposal: Neutralize with 10% NaOH before incineration. Document exposure risks per OSHA guidelines (29 CFR 1910.1020) .
Advanced: How do steric and electronic effects of the nitro group influence SAR in anti-inflammatory analogs?
Answer:
- Electronic Effects: Nitro’s electron-withdrawing nature enhances hydrogen-bonding with COX-2’s His90.
- Steric Effects: Compare IC₅₀ values of nitro (5-position) vs. methoxy (4-position) analogs. Synthetic modifications (e.g., replacing nitro with cyano) can validate electronic contributions. Use QSAR models (MLR or CoMFA) to quantify substituent effects .
Basic: How is the compound’s stability assessed under varying pH conditions?
Answer: Incubate 1 mM solutions in buffers (pH 2–9) at 37°C. Monitor degradation via:
- UV-Vis: Absorbance shifts at λ = 320 nm (nitro π→π* transitions).
- HPLC: New peaks indicating hydrolysis (carboxylic acid to ester) or nitro reduction .
Advanced: What crystallographic challenges arise from the nitro group’s planar geometry?
Answer: Nitro groups often induce crystal twinning. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
